molecular formula C14H22N2O6S B7430028 N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide

N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide

Cat. No.: B7430028
M. Wt: 346.40 g/mol
InChI Key: CTGVPMAYZKATMJ-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, Furosemide, and is widely used for its diuretic properties.

Mechanism of Action

Furosemide works by inhibiting the sodium-potassium-chloride co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased sodium and water excretion, leading to diuresis.
Biochemical and Physiological Effects:
Furosemide has been shown to have various biochemical and physiological effects, including lowering blood pressure, reducing edema, decreasing intracranial pressure, and improving renal function. It has also been shown to have antitumor effects by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages for use in lab experiments, including its well-established mechanism of action, availability, and low cost. However, its limitations include its potential for adverse effects, such as electrolyte imbalances and hypotension, which may affect the validity of experimental results.

Future Directions

There are several future directions for research on Furosemide, including its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It may also have potential as an adjuvant therapy for cancer treatment. Additionally, further research is needed to explore the potential adverse effects of Furosemide and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, Furosemide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its well-established mechanism of action and availability make it a useful tool for lab experiments. However, its potential adverse effects should be taken into consideration when interpreting experimental results. Further research is needed to explore its potential therapeutic applications and to develop strategies to mitigate its adverse effects.

Synthesis Methods

Furosemide is synthesized by reacting 3-aminophenol with ethyl chloroacetate to form ethyl 2-(3-aminophenyl)acetate. This intermediate is then reacted with 3-chloro-1,2-propanediol to form N-(2-hydroxyethyl)-2-(3-aminophenyl)acetamide. The final step involves reacting this intermediate with 5-methyl-3-phenyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonamide to form Furosemide.

Scientific Research Applications

Furosemide has been extensively studied for its therapeutic potential in various medical conditions, including hypertension, congestive heart failure, and edema. It has also been shown to have antitumor, anti-inflammatory, and immunomodulatory effects.

Properties

IUPAC Name

N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-9-11(12(10(2)22-9)23(15,19)20)13(17)16-6-5-14(18)4-3-7-21-8-14/h18H,3-8H2,1-2H3,(H,16,17)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGVPMAYZKATMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)NCCC2(CCCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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